molecular formula C17H14N2O B1331120 5-Benzyloxyindole-3-acetonitrile CAS No. 2436-15-9

5-Benzyloxyindole-3-acetonitrile

Cat. No.: B1331120
CAS No.: 2436-15-9
M. Wt: 262.3 g/mol
InChI Key: ADPRFNVFBYHCJQ-UHFFFAOYSA-N
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Description

5-Benzyloxyindole-3-acetonitrile is a useful research compound. Its molecular formula is C17H14N2O and its molecular weight is 262.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Reactions and Synthesis

  • Catalytic Addition-Elimination Reactions

    A study by Browne, Niyomura, and Wirth (2007) demonstrates the use of selenium electrophiles in catalytic addition-elimination reactions. This method involves converting a range of (E)-3-butenoic acids to butenolides in good yields, showcasing the potential application of similar compounds in synthetic chemistry (Browne, Niyomura, & Wirth, 2007).

  • Synthesis of Organic Aerogels

    Peikolainen et al. (2012) describe a method to prepare 5-methylresorcinol and formaldehyde-based organic aerogels in non-aqueous media using acetonitrile. This research indicates the utility of compounds like 5-Benzyloxyindole-3-acetonitrile in the synthesis of advanced materials (Peikolainen et al., 2012).

  • Electrochemical Synthesis

    Sbei et al. (2015) discuss the use of acetonitrile in electrochemical synthesis, leading to the creation of novel compounds. This highlights the role of similar chemical structures in electrochemical applications (Sbei et al., 2015).

Molecular Studies and Compound Analysis

  • Crystallography and Molecular Structure

    Gainsford, Bhuiyan, and Kay (2009) conducted a study using synchrotron radiation to analyze the molecular structure of a compound closely related to this compound. Such studies are vital for understanding the crystal structures of complex organic compounds (Gainsford, Bhuiyan, & Kay, 2009).

  • Spectral and Luminescent Properties
    inescent, and spectral–kinetic properties of derivatives of cyclopentanone in acetonitrile, which is relevant for compounds like this compound in understanding their behavior under various conditions (Gutrov et al., 2019).
  • Synthesis of Biologically Active Compounds

    Yamada et al. (2002) conducted synthetic studies on psilocin analogs, including derivatives of benzyloxyindole, demonstrating the importance of such compounds in the synthesis of biologically active molecules (Yamada et al., 2002).

  • Anti-Influenza Activity

    Dong et al. (2020) synthesized indole-3-acetonitrile-6-O-β-d-glucopyranoside, starting from a benzyloxyindole compound, and tested its anti-influenza efficacy. This indicates potential medicinal applications of similar compounds (Dong et al., 2020).

Chemistry of Solvents and Reagents

  • Electrochemical Studies in Solvents

    Macías-Ruvalcaba and Evans (2006) explored the electrochemical reduction of benzoquinone in acetonitrile, providing insight into the behavior of similar compounds in solvent-based electrochemical processes (Macías-Ruvalcaba & Evans, 2006).

  • Synthesis:** Dhakshinamoorthy, Álvaro, and García (2011) investigated the aerobic oxidation of benzylic alcohols catalyzed by metal−organic frameworks in acetonitrile. This research underscores the importance of acetonitrile and related compounds in facilitating catalytic reactions, potentially relevant to this compound (Dhakshinamoorthy, Álvaro, & García, 2011).
  • Gold(I)-Catalyzed Syntheses

    Fernández-Canelas, Rubio, and González (2019) describe a Gold(I)-catalyzed process for the synthesis of benzofurans in acetonitrile. This highlights the role of acetonitrile and related compounds in advanced catalytic synthesis techniques (Fernández-Canelas, Rubio, & González, 2019).

  • Hydricity Measurements in Acetonitrile

    Ellis et al. (2004) measured the hydricities of various compounds in acetonitrile, contributing to our understanding of the thermodynamic properties of chemicals in solvents like acetonitrile (Ellis et al., 2004).

Properties

IUPAC Name

2-(5-phenylmethoxy-1H-indol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c18-9-8-14-11-19-17-7-6-15(10-16(14)17)20-12-13-4-2-1-3-5-13/h1-7,10-11,19H,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPRFNVFBYHCJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40947223
Record name [5-(Benzyloxy)-1H-indol-3-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2436-15-9
Record name 2436-15-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73391
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [5-(Benzyloxy)-1H-indol-3-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[5-(benzyloxy)-1H-indol-3-yl]acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared by a method analogous to that described in Example 1 from benzyl bromide and 5-hydroxyindole-3-acetonitrile. MS ES (MH−)=263.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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